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Compound of Interest

Compound Name: tert-Butyl N-(benzyloxy)carbamate

Cat. No.: B058037 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the intramolecular cyclization of

N-benzyloxy carbamates to synthesize functionalized protected cyclic hydroxamic acids. This

method offers a versatile approach to 5-, 6-, and 7-membered ring structures, which are

valuable scaffolds in medicinal chemistry and drug development.

Introduction
The intramolecular cyclization of N-alkyl-N-benzyloxy carbamates facilitated by a strong base

provides an efficient route to cyclic hydroxamic acid derivatives.[1][2] This reaction proceeds

through the deprotonation of a carbon atom bearing an electron-withdrawing group, followed by

nucleophilic attack on the carbamate carbonyl. The resulting cyclic products are valuable

intermediates for the synthesis of various biologically active molecules. This protocol is based

on the work of Liu, Jacobs, and Gopalan, who demonstrated the facile cyclization with various

carbon nucleophiles to yield 5- and 6-membered rings in good to excellent yields, and 7-

membered rings in moderate yields.[1][2][3]

Reaction Scheme
The overall transformation involves the base-mediated cyclization of an N-benzyloxy

carbamate precursor bearing a tethered carbon nucleophile.
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Caption: General reaction scheme for the intramolecular cyclization.

Experimental Data
The following table summarizes the reaction conditions and yields for the intramolecular

cyclization of various N-benzyloxy carbamates to form 5-, 6-, and 7-membered cyclic

hydroxamic acids.[1]

Entry
Substrate
(2)

Ring Size
Temperat
ure (°C)

Time (h)
Product
(3)

Yield (%)

1 2a 5 -78 5 3a 97

2 2c' 7 rt 18 3c 34.9

3 2f 6 0 18 3f 31.9

4 2i 7 rt 3 3i 57.7

LHMDS = Lithium bis(trimethylsilyl)amide, THF = Tetrahydrofuran, rt = room temperature.

Detailed Experimental Protocol
This protocol provides a representative procedure for the intramolecular cyclization of an N-

benzyloxy carbamate.

Materials and Reagents
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N-benzyloxy carbamate substrate (e.g., 2a)

Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1.0 M in THF)

Anhydrous Tetrahydrofuran (THF)

10% Acetic acid solution

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Equipment
Round-bottom flask

Magnetic stirrer and stir bar

Nitrogen or Argon gas inlet

Syringes

Low-temperature bath (e.g., dry ice/acetone)

Rotary evaporator

Chromatography column and accessories

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure
The following workflow outlines the key steps in the experimental procedure.
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Reaction Setup

Reaction

Work-up

Purification

Dissolve N-benzyloxy carbamate
in anhydrous THF under N2

Cool the solution to -78 °C

Add LHMDS solution dropwise

Stir at the specified temperature
and monitor by TLC

Quench with 10% acetic acid

Extract with ethyl acetate

Wash with NaHCO3 and brine

Dry organic layer and concentrate

Purify by silica gel chromatography
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Caption: Step-by-step experimental workflow for the cyclization.
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Step-by-Step Method:

Reaction Setup: To a solution of the N-benzyloxy carbamate (1.0 eq) in anhydrous THF

under a nitrogen atmosphere, cool the reaction mixture to the specified temperature (e.g.,

-78 °C) using a dry ice/acetone bath.[1]

Addition of Base: Slowly add a solution of LHMDS (2.1 eq) to the cooled reaction mixture.

Reaction Monitoring: Stir the reaction at the specified temperature for the indicated time.[1]

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, quench the reaction by adding a 10% aqueous

acetic acid solution.[1]

Extraction: Allow the mixture to warm to room temperature and then extract the product with

ethyl acetate.

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate

solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the desired cyclic hydroxamic acid derivative.[1]

Safety Precautions
Handle all reagents and solvents in a well-ventilated fume hood.

LHMDS is a strong base and is pyrophoric. Handle with extreme care under an inert

atmosphere.

Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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